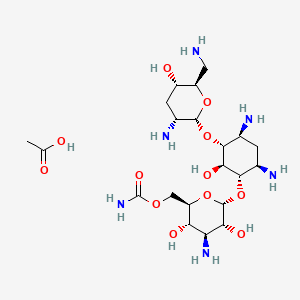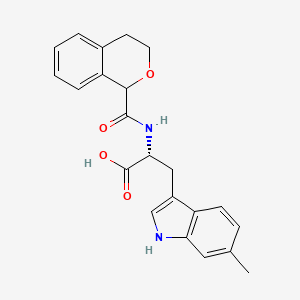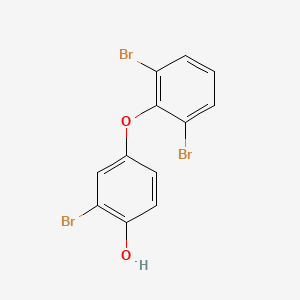![molecular formula C42H62O15 B13848773 4H-1,3-Dioxolo[4,5-c]pyran-card-20(22)-enolide Deriv.](/img/structure/B13848773.png)
4H-1,3-Dioxolo[4,5-c]pyran-card-20(22)-enolide Deriv.
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1,3-Dioxolo[4,5-c]pyran-card-20(22)-enolide Deriv.: is a complex organic compound with the molecular formula C30H36O11 . This compound is part of the larger family of pyran derivatives, which are known for their diverse biological and pharmacological activities . The structure of this compound includes a dioxolane ring fused to a pyran ring, which is further connected to a cardenolide moiety. This unique structure imparts various chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,3-Dioxolo[4,5-c]pyran-card-20(22)-enolide Deriv. typically involves multi-step organic reactions. One common method involves the reaction of sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at elevated temperatures . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and scalability. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 4H-1,3-Dioxolo[4,5-c]pyran-card-20(22)-enolide Deriv. undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 4H-1,3-Dioxolo[4,5-c]pyran-card-20(22)-enolide Deriv. is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown promising activity against various bacterial strains and cancer cell lines .
Medicine: In medicine, derivatives of this compound are explored for their potential use as therapeutic agents. They are investigated for their ability to modulate biological pathways involved in diseases such as cancer and neurodegenerative disorders .
Industry: In the industrial sector, this compound finds applications in the development of new materials, such as organic light-emitting diodes (OLEDs) and fluorescent materials .
Wirkmechanismus
The mechanism of action of 4H-1,3-Dioxolo[4,5-c]pyran-card-20(22)-enolide Deriv. involves its interaction with specific molecular targets and pathways. For instance, it may act as a calcium channel antagonist, blocking the influx of calcium ions into cells and thereby exerting its biological effects . This mechanism is particularly relevant in its potential use as an anti-asthmatic agent, where it helps relax smooth muscle airways .
Vergleich Mit ähnlichen Verbindungen
4H-Pyran Derivatives: These compounds share the pyran core structure and exhibit similar biological activities, such as antimicrobial and anticancer properties.
1,6-Dihydropyridine Derivatives: These compounds are known for their vasorelaxant and antioxidant activities.
Pyrano[2,3-c]pyrazole Derivatives: These compounds have a fused pyran skeleton and are studied for their anticancer and antimicrobial activities.
Uniqueness: 4H-1,3-Dioxolo[4,5-c]pyran-card-20(22)-enolide Deriv. stands out due to its unique dioxolane-pyran-cardenolide structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C42H62O15 |
|---|---|
Molekulargewicht |
806.9 g/mol |
IUPAC-Name |
(3aR,4R,6S,7aS)-6-[(2R,3S,4S,6S)-6-[(2R,3S,4S,6R)-6-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-4-methyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one |
InChI |
InChI=1S/C42H62O15/c1-19-36(55-34-16-29(44)37(20(2)51-34)56-35-17-30-38(21(3)52-35)57-39(47)54-30)28(43)15-33(50-19)53-24-8-10-40(4)23(13-24)6-7-26-27(40)14-31(45)41(5)25(9-11-42(26,41)48)22-12-32(46)49-18-22/h12,19-21,23-31,33-38,43-45,48H,6-11,13-18H2,1-5H3/t19-,20-,21-,23-,24+,25-,26-,27+,28+,29+,30+,31-,33+,34+,35+,36-,37-,38-,40+,41+,42+/m1/s1 |
InChI-Schlüssel |
ZGPSDIGOVMRTRP-IYQXMENNSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H]2[C@H](C[C@@H](O1)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@@H]4[C@H](O[C@H](C[C@@H]4O)O[C@H]5CC[C@]6([C@@H](C5)CC[C@@H]7[C@@H]6C[C@H]([C@]8([C@@]7(CC[C@@H]8C9=CC(=O)OC9)O)C)O)C)C)C)OC(=O)O2 |
Kanonische SMILES |
CC1C2C(CC(O1)OC3C(OC(CC3O)OC4C(OC(CC4O)OC5CCC6(C(C5)CCC7C6CC(C8(C7(CCC8C9=CC(=O)OC9)O)C)O)C)C)C)OC(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Dimethylpropyl [5-[(5-oxooxolan-2-yl)methyl]-2-phenylmethoxyphenyl] sulfate](/img/structure/B13848691.png)

![(2S,3S,4S,5R)-3,4,5-Trihydroxy-6-(2-oxo-1,1-diphenyl-2-(((1R,3r,5S)-spiro[bicyclo[3.2.1]octane-8,1'-pyrrolidin]-3-yl-8-ium)oxy)ethoxy)tetrahydro-2H-pyran-2-carboxylate](/img/structure/B13848696.png)
![[(1S,2R,3R,4R,7R,9S,10S,12R,15R)-4-acetyloxy-1,9,12-trihydroxy-15-[(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13848699.png)
![[1-(phenylmethyl)-1H-indol-5-yl]methanol](/img/structure/B13848709.png)
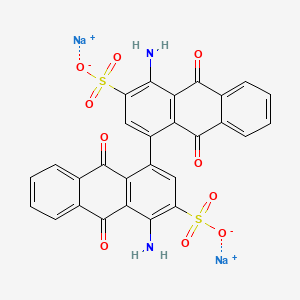
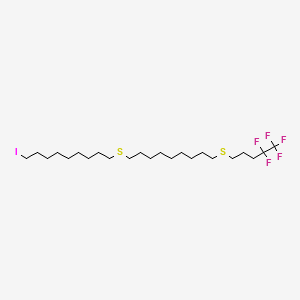
![4,11-dibromo-8,8-bis(3,7-dimethyloctyl)-7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraene](/img/structure/B13848735.png)


